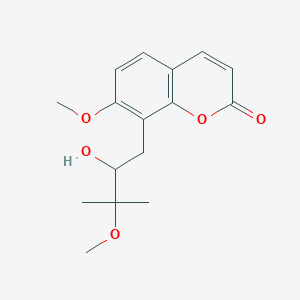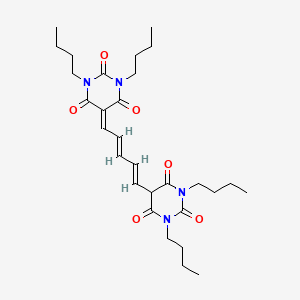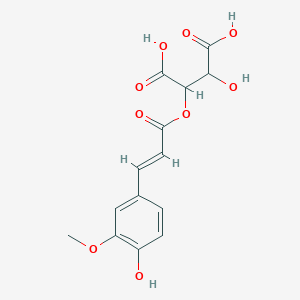
Fertaric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fertaric acid, also known as fertarate, belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. Fertaric acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Fertaric acid exists in all eukaryotes, ranging from yeast to humans.
Applications De Recherche Scientifique
Bioavailability and Metabolic Pathways
Fertaric acid, a nonflavonoid phenolic compound, is notable for its presence in grapes, wines, chicory, and as a bioactive component of Echinacea purpurea. A study delved into its absorption, tissue distribution, and metabolism in mammals, revealing its presence in rat plasma, kidneys, urine, and even the brain, highlighting its bioavailability and potential significance in dietary polyphenols research (Vanzo et al., 2007).
Isolation Techniques
Efficient isolation techniques are crucial for the study and application of fertaric acid. High-speed counter-current chromatography (HSCCC) has been utilized to isolate fertaric acid from grape pomace, showcasing a methodology for separating it from other polyphenolics and indicating its potential for in vitro and in vivo studies, as well as analytical reference purposes (Maier et al., 2006).
Protective Role Against Toxins
Fertaric acid has been studied for its protective effects against various toxins. Notably, it has shown promise in ameliorating the toxicity, DNA breakdown, and histopathological changes induced by Bisphenol A in the liver, kidney, and testis of male rats, suggesting its potential as a protective agent in toxicological contexts (Koriem, 2022).
Tyrosinase Inhibitory Activity
The inhibitory activity of fertaric acid on tyrosinase, an enzyme involved in melanin production, has been investigated. This property is particularly relevant for cosmetic and food industries, where it can be used in skin whitening formulations and to prevent enzymatic browning in foods (Honisch et al., 2020).
Determination in Wines
Studies have also focused on the quantification of fertaric acid in wines, employing techniques like high-performance liquid chromatography (HPLC). Such research contributes to a deeper understanding of the phenolic composition of wines and its implications on wine quality and characteristics (Dias et al., 2017).
Hepatoprotective Effects
Further research has demonstrated the hepatoprotective effects of fertaric acid against 4-tert-octylphenol–related hepatotoxicity. This study not only emphasizes the protective role of fertaric acid against endocrine-disrupting chemicals but also corroborates its potential therapeutic applications in addressing liver toxicity (Koriem & Arbid, 2019).
Analysis in Grape Products
Techniques such as ultra-high performance liquid chromatography-tandem quadrupole mass spectrometry (UPLC-MS/MS) have been developed for the analysis of fertaric acid in grape products, such as juice, peel, and seeds. This research facilitates the precise measurement and understanding of fertaric acid's distribution in different grape-based products (Zhang et al., 2014).
Propriétés
Nom du produit |
Fertaric acid |
|---|---|
Formule moléculaire |
C14H14O9 |
Poids moléculaire |
326.25 g/mol |
Nom IUPAC |
2-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxybutanedioic acid |
InChI |
InChI=1S/C14H14O9/c1-22-9-6-7(2-4-8(9)15)3-5-10(16)23-12(14(20)21)11(17)13(18)19/h2-6,11-12,15,17H,1H3,(H,18,19)(H,20,21)/b5-3+ |
Clé InChI |
XIWXUSFCUBAMFH-HWKANZROSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C/C(=O)OC(C(C(=O)O)O)C(=O)O)O |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O |
Description physique |
Solid |
Synonymes |
fertaric acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide](/img/structure/B1262137.png)
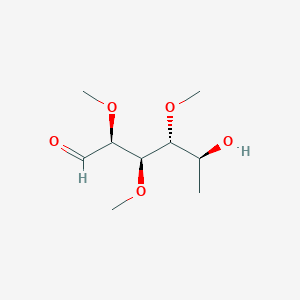



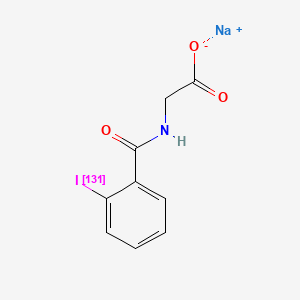
![sodium;[(3S,6S,8S,10S,13S,14S,17S)-6-[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5S,6R)-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-[(1R)-1-hydroxy-1-[(2R,3S)-3-[(2S)-3-methylbutan-2-yl]oxiran-2-yl]ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B1262145.png)
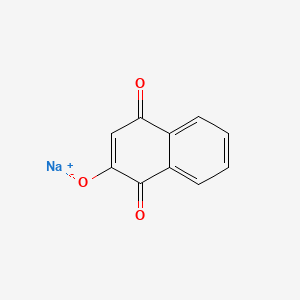

![(1S,2S,3R,7S,8R,9S,10S,14R)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B1262149.png)
